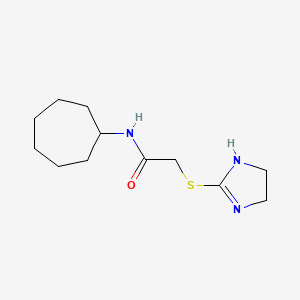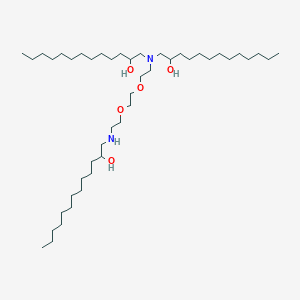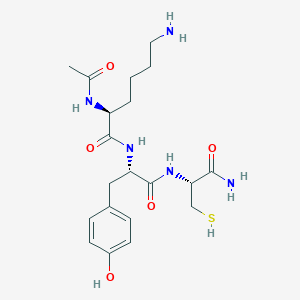
Diosgenin palmitate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diosgenin palmitate is a derivative of diosgenin, a naturally occurring steroidal sapogenin found in various plant species such as Dioscorea and Trigonella foenum-graecum. Diosgenin itself is known for its wide range of pharmacological properties, including anti-cancer, anti-inflammatory, and anti-diabetic effects. This compound is synthesized by esterifying diosgenin with palmitic acid, enhancing its lipophilicity and potentially its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diosgenin palmitate typically involves the esterification of diosgenin with palmitic acid. This reaction can be catalyzed by various agents, including acid chlorides or anhydrides, in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, biotechnological methods, such as the use of lipase enzymes, can be employed to achieve esterification under milder conditions, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Diosgenin palmitate can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can modify the steroidal backbone.
Substitution: Functional groups on the diosgenin moiety can be substituted to create new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon as a catalyst is common.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated this compound, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Diosgenin palmitate has been studied for various scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Investigated for its effects on cellular processes such as apoptosis and cell proliferation.
Medicine: Explored for its potential in treating diseases like cancer, diabetes, and cardiovascular disorders.
Mechanism of Action
The mechanism of action of diosgenin palmitate involves its interaction with various molecular targets and pathways. It has been shown to:
Inhibit Tumor Cell Proliferation: By inducing apoptosis and cell cycle arrest.
Anti-inflammatory Effects: Through the inhibition of pro-inflammatory cytokines and pathways.
Regulate Metabolic Processes: By modulating lipid and glucose metabolism.
These effects are mediated through pathways such as the PI3K-Akt signaling pathway, which is crucial for cell survival and proliferation .
Comparison with Similar Compounds
Diosgenin: The parent compound, known for its wide range of pharmacological activities.
Diosgenin Acetate: Another esterified form with different pharmacokinetic properties.
Saponins: A class of compounds to which diosgenin belongs, known for their surfactant properties.
Uniqueness: Diosgenin palmitate stands out due to its enhanced lipophilicity, which can improve its bioavailability and stability compared to diosgenin. This makes it a promising candidate for various therapeutic applications .
Properties
Molecular Formula |
C43H72O4 |
|---|---|
Molecular Weight |
653.0 g/mol |
IUPAC Name |
[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl] hexadecanoate |
InChI |
InChI=1S/C43H72O4/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-39(44)46-34-23-25-41(4)33(28-34)20-21-35-36(41)24-26-42(5)37(35)29-38-40(42)32(3)43(47-38)27-22-31(2)30-45-43/h20,31-32,34-38,40H,6-19,21-30H2,1-5H3/t31-,32+,34+,35-,36+,37+,38+,40+,41+,42+,43-/m1/s1 |
InChI Key |
UTLFPCHHNIPLBC-PUYSEAGNSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)C[C@H]5[C@@H]4[C@@H]([C@]6(O5)CC[C@H](CO6)C)C)C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC5C4C(C6(O5)CCC(CO6)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[3-[[4-[(3R)-3-[[(1S)-1-naphthalen-1-ylethyl]amino]pyrrolidin-1-yl]benzoyl]amino]propyl]piperidine-4-carboxylic acid](/img/structure/B11933271.png)
![5-Methoxy-2-methyl-N-(4-(4-(4-(trifluoromethoxy)phenyl)piperidin-1-yl)benzyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B11933280.png)
![(3S)-3-[[2-[2-[[[2-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-[[1-[2-oxo-2-[[(1S)-1,3,3-tricarboxypropyl]amino]ethyl]imidazol-2-yl]methyl]amino]methyl]imidazol-1-yl]acetyl]amino]propane-1,1,3-tricarboxylic acid](/img/structure/B11933286.png)
![6-methyl-N-[1-[[1-[[1-(oxan-4-ylmethyl)piperidin-4-yl]methylamino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]cyclopentyl]-1-benzothiophene-2-carboxamide](/img/structure/B11933293.png)
![(5S)-6-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-carboxy-4-(2,6-dimethylbenzoyl)oxy-3-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylmethoxybutan-2-yl]amino]-5-[[(2S)-2,3-dihydro-1H-indole-2-carbonyl]amino]-6-oxohexanoic acid](/img/structure/B11933309.png)


![(3S,6S,9S,15R,18S,21S,24S,27S,30S,33S,39S,42S,45S)-N,3-bis(2-amino-2-oxoethyl)-9-benzyl-21,24-dibutyl-18-(3-carbamimidamidopropyl)-30-(hydroxymethyl)-42-(1H-imidazol-5-ylmethyl)-27,33-bis(1H-indol-3-ylmethyl)-6,7,22,25,37-pentamethyl-39-(2-methylpropyl)-2,5,8,11,17,20,23,26,29,32,35,38,41,44-tetradecaoxo-13-thia-1,4,7,10,16,19,22,25,28,31,34,37,40,43-tetradecazabicyclo[43.3.0]octatetracontane-15-carboxamide](/img/structure/B11933327.png)


![disodium;(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate;hydride](/img/structure/B11933352.png)
